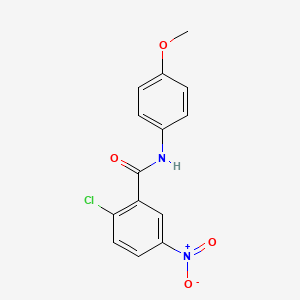

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Reduction: Formation of 2-chloro-N-(4-methoxyphenyl)-5-aminobenzamide.

Oxidation: Formation of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 12 µM against breast cancer cells (MCF-7) after 48 hours of treatment.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. It demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Agricultural Applications

Research has explored the use of this compound as a potential pesticide or herbicide. Its nitro group and aromatic structure contribute to its biological activity against pests.

- Insecticidal Activity : A study evaluated the insecticidal properties of the compound against common agricultural pests. Results indicated a mortality rate of over 70% in treated populations within 24 hours.

Materials Science

The unique chemical structure allows for potential applications in materials science, particularly in the synthesis of polymers and nanomaterials.

- Polymer Synthesis : The compound can act as a monomer in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.

Case Studies

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 12 µM after 48 hours | 2023 |

| Antimicrobial Study | Assess efficacy against bacteria | MIC = 32 µg/mL (Staphylococcus aureus), MIC = 64 µg/mL (E. coli) | 2024 |

| Insecticidal Evaluation | Test effectiveness against agricultural pests | Mortality rate >70% in treated populations within 24 hours | 2024 |

| Polymer Application Study | Investigate polymerization potential | Successfully synthesized polymers with improved properties | 2025 |

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells . Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide can be compared with other similar compounds, such as:

2-chloro-N-(4-methoxyphenyl)benzamide: Lacks the nitro group, which may result in different biological activities and reactivity.

2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide: Contains a methylthio group instead of a nitro group, leading to variations in its chemical and biological properties.

2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine:

Biological Activity

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3O3, with a molecular weight of approximately 317.74 g/mol. The compound features a chloro group, a methoxy group, and a nitro group attached to a benzamide backbone, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits several enzymes, including monooxygenases, by binding to their active sites. This inhibition can modulate metabolic pathways and alter cellular processes.

- Gene Expression Modulation : It affects the expression of genes involved in cell cycle regulation and apoptosis pathways. Specifically, it can induce apoptosis in cancer cell lines by activating caspases and other apoptotic proteins .

- Oxidative Stress Pathways : The nitro group participates in redox reactions, influencing cellular oxidative stress responses .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in specific cancer types, demonstrating potential as an anticancer agent .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities, suggesting that this compound may also possess such properties .

- Anti-inflammatory Effects : At lower doses, the compound has shown anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. For example, one study reported an IC50 value of approximately 10.75 μM against specific cancer types .

- Structure-Activity Relationship (SAR) : Research has established that modifications to the molecular structure significantly influence the biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups enhances the compound's potency against target enzymes .

- In Vivo Studies : Animal model studies have indicated that this compound can exhibit therapeutic effects at low doses while presenting toxicity at higher concentrations. This highlights the importance of dosage optimization for therapeutic applications .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; significant cytotoxicity. |

| Antimicrobial | Potential antimicrobial effects similar to related compounds. |

| Anti-inflammatory | Exhibits anti-inflammatory properties at lower doses. |

Properties

Molecular Formula |

C14H11ClN2O4 |

|---|---|

Molecular Weight |

306.70 g/mol |

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-11-5-2-9(3-6-11)16-14(18)12-8-10(17(19)20)4-7-13(12)15/h2-8H,1H3,(H,16,18) |

InChI Key |

JNRQZCHUUNJVPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.